REACTION_SMILES
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[BH3:15].[Br:1][c:2]1[c:3]([C:11]([F:12])([F:13])[F:14])[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1.[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1>>[Br:1][c:2]1[c:3]([C:11]([F:12])([F:13])[F:14])[cH:4][c:5]([CH2:6][OH:7])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(Br)c(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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OCc1ccc(Br)c(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |